
3-Phenyl-5-(m-tolyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-(m-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(m-tolyl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 1,3-diketones. One common method is the reaction of phenylhydrazine with m-tolyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
反応の種類: 3-フェニル-5-(m-トリル)-1H-ピラゾールは、以下の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化させることができ、対応するピラゾールオキシドが生成されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いた還元反応は、この化合物を還元型に変換することができます。
置換: 求電子置換反応は、フェニル環またはトリル環で起こり、ハロゲン、ニトロ基、アルキル基などのさまざまな置換基が導入されます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウム。
置換: 酢酸中の臭素を用いたハロゲン化。
主な生成物:
酸化: ピラゾールオキシド。
還元: 還元されたピラゾール誘導体。
置換: ハロゲン化またはニトロ置換ピラゾール。
4. 科学研究への応用
3-フェニル-5-(m-トリル)-1H-ピラゾールは、科学研究においてさまざまな応用範囲を持っています。
化学: より複雑な分子を合成したり、反応機構を研究したりするためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: 特に、癌や感染症などの病気の治療における新しい医薬品の開発のためのリード化合物として研究されています。
産業: 独自の化学特性を生かして、農薬や材料科学の開発に利用されています。
科学的研究の応用
3-Phenyl-5-(m-tolyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
3-フェニル-5-(m-トリル)-1H-ピラゾールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節することができます。例えば、炎症経路に関与する特定の酵素を阻害することで、抗炎症効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途によって異なり、その解明にはさらなる研究が必要です。
類似化合物:
3-フェニル-5-(p-トリル)-1H-ピラゾール: メタ-トリル基の代わりにパラ-トリル基を持つ類似の構造。
3-フェニル-5-(o-トリル)-1H-ピラゾール: オルト-トリル基を持つ類似の構造。
3-フェニル-5-(m-メチルフェニル)-1H-ピラゾール: フェニル環のメタ位にメチル基を持つ類似の構造。
独自性: 3-フェニル-5-(m-トリル)-1H-ピラゾールは、トリル基の位置が特定であるため、化学反応性や生物活性に影響を与える可能性があるため、ユニークです。メタ-トリル基は、オルトおよびパラの対応物と比較して、異なる立体および電子効果をもたらし、分子標的との相互作用プロファイルを異なるものにする可能性があります。
類似化合物との比較
3-Phenyl-5-(p-tolyl)-1H-pyrazole: Similar structure with a para-tolyl group instead of meta-tolyl.
3-Phenyl-5-(o-tolyl)-1H-pyrazole: Similar structure with an ortho-tolyl group.
3-Phenyl-5-(m-methylphenyl)-1H-pyrazole: Similar structure with a methyl group at the meta position of the phenyl ring.
Uniqueness: 3-Phenyl-5-(m-tolyl)-1H-pyrazole is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-tolyl group may provide distinct steric and electronic effects compared to its ortho and para counterparts, leading to different interaction profiles with molecular targets.
特性
分子式 |
C16H14N2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
3-(3-methylphenyl)-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-12-6-5-9-14(10-12)16-11-15(17-18-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |
InChIキー |
FKXNTKZZUCPNBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
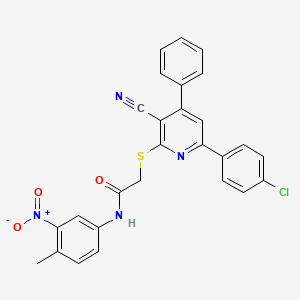
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
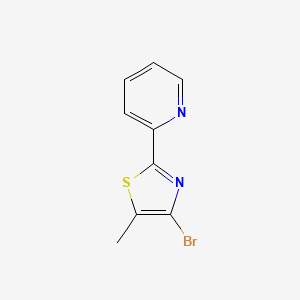
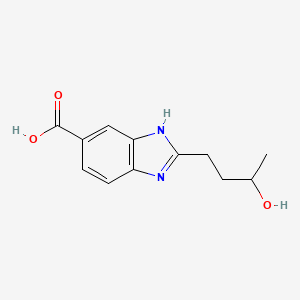

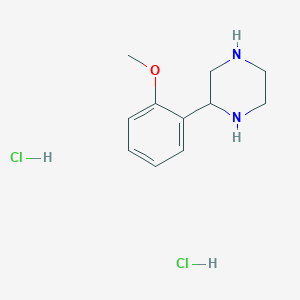
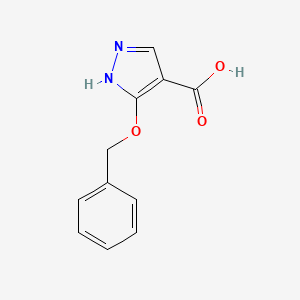
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
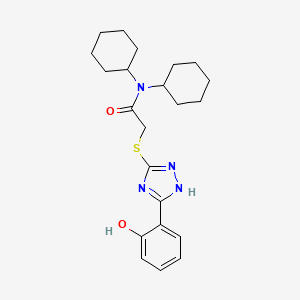
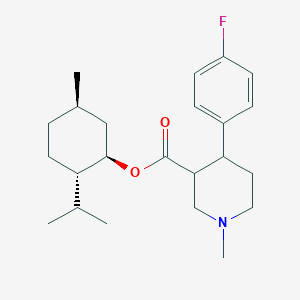
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
